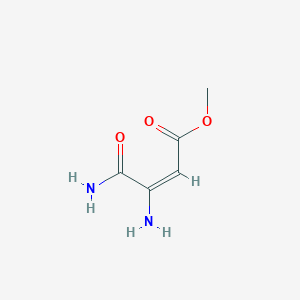
methyl (2E)-3,4-diamino-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. The compound’s role or use in the scientific, medical, or industrial fields would also be mentioned.
Synthesis Analysis
This section would detail the methods and procedures used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using techniques such as X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).科学的研究の応用
Antimicrobial Activity
Methyl (2E)-3,4-diamino-4-oxobut-2-enoate and its derivatives have been investigated for their antimicrobial properties. For instance, Gein et al. (2020) synthesized a series of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and studied their antimicrobial activity, showcasing the compound's potential in addressing microbial resistance (Gein et al., 2020).
Catalysis in Biodiesel Production
The compound has been explored for its use in catalysis, particularly in biodiesel production. Zubair et al. (2019) synthesized organotin (IV) complexes using derivatives of methyl (2E)-3,4-diamino-4-oxobut-2-enoate, demonstrating their effectiveness as catalysts in the transesterification of corn oil into biodiesel (Zubair et al., 2019).
Synthesis of Heterocyclic Systems
The versatility of methyl (2E)-3,4-diamino-4-oxobut-2-enoate in synthesizing heterocyclic systems has been noted. Selič et al. (1997) used derivatives of the compound for the preparation of various heterocyclic systems, highlighting its utility in organic synthesis (Selič et al., 1997).
Activity Against MRSA
Matarlo et al. (2016) studied a methyl 4-oxo-4-phenylbut-2-enoate derivative for its activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in developing new anti-MRSA agents (Matarlo et al., 2016).
Inhibitors of Kynurenine-3-Hydroxylase
The compound and its derivatives have been identified as potent inhibitors of the enzyme kynurenine-3-hydroxylase, relevant for neuroprotective therapies. Drysdale et al. (2000) synthesized a series of related compounds and evaluated their efficacy in inhibiting this enzyme, which could be pivotal in treating neurodegenerative diseases (Drysdale et al., 2000).
PDE4 Inhibition
Research has also explored the compound's role in inhibiting phosphodiesterase-4 (PDE4). A study published in "RSC Advances" (2017) reported the isolation of new prenylated coumarins, including methyl (E)-3,4-bis(4-hydroxyphenyl)-4-oxobut-2-enoate, from the stems of Toddalia asiatica, which showed PDE4 inhibition activities (RSC Advances, 2017).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
将来の方向性
This would discuss potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.
特性
IUPAC Name |
methyl (E)-3,4-diamino-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-10-4(8)2-3(6)5(7)9/h2H,6H2,1H3,(H2,7,9)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUSNUXNECOEJJ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)N)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3,4-diamino-4-oxobut-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

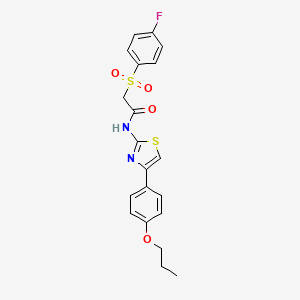
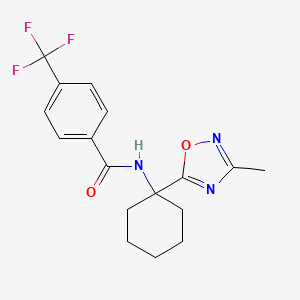
![2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2608844.png)
![Dehydro abietic acid-[d2]](/img/structure/B2608845.png)
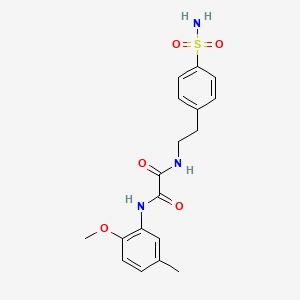
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)
![Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2608854.png)
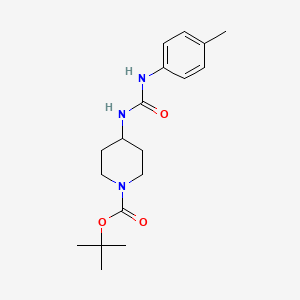
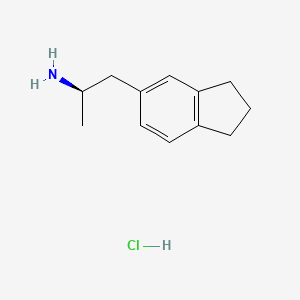
![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/no-structure.png)
![6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2608860.png)
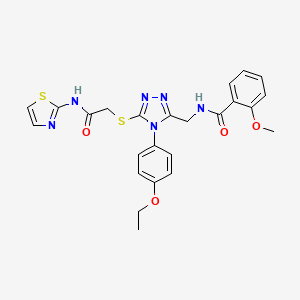
![1-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2608862.png)
